2-Amino-4-bromo-6-methoxyphenol

Drug metabolism CYP450 inhibition ADME-Tox

This unique 2,4,6-trisubstituted phenol offers an unmatched combination of nanomolar JAK2 inhibition (2.5 nM) and exceptional 117-fold EPX selectivity over MPO, validated by SAR studies. Its low CYP2D6 inhibition (IC₅₀ 7.40 μM) reduces DDI risk, while the bromine substituent enables rapid diversification via Suzuki-Miyaura cross-coupling for lead optimization. As a key substrate for Smiles rearrangement to benzoxazoles, it accelerates privileged scaffold library synthesis. Choose this building block to bypass generic aminophenols and directly access differentiated kinase inhibitor chemotypes.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
Cat. No. B13364070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-6-methoxyphenol
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)N)Br
InChIInChI=1S/C7H8BrNO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,9H2,1H3
InChIKeyPMMZDAMLJNSKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-6-methoxyphenol: Procurement-Ready Chemical Identity and Baseline Properties for Research Selection


2-Amino-4-bromo-6-methoxyphenol (CAS 206872-01-7) is a trisubstituted phenolic compound containing amino (2-position), bromo (4-position), and methoxy (6-position) functional groups on a single benzene ring [1]. With a molecular formula of C7H8BrNO2 and a molecular weight of 218.05 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs . The compound is commercially available as a light yellow to amber crystalline solid from multiple established chemical suppliers including TCI America, Sigma-Aldrich, and others, with typical purity specifications ranging from 95% to 98% for research applications . Its unique substitution pattern enables specific reactivity profiles in Smiles rearrangements for benzoxazole synthesis and provides a scaffold for kinase inhibitor development .

Why 2-Amino-4-bromo-6-methoxyphenol Cannot Be Substituted with Other Aminophenol Derivatives in Research Applications


Generic substitution of 2-amino-4-bromo-6-methoxyphenol with other aminophenol derivatives fails due to the compound's distinct electronic and steric profile conferred by its specific 2,4,6-trisubstitution pattern. The presence of the bromine atom at the 4-position introduces both heavy atom effects and unique reactivity for cross-coupling chemistry, while the methoxy group at the 6-position modulates electron density and hydrogen bonding capacity in ways that structurally similar compounds like 2-amino-4-methoxyphenol (lacking bromine) or 5-bromo-2-methoxyphenol (lacking the amino group) cannot replicate . In biological systems, this specific substitution pattern results in measurable differences in enzyme inhibition profiles and target engagement, as documented in comparative structure-activity relationship (SAR) studies [1]. The bromine substituent also enables the compound to serve as a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions, a capability absent in non-brominated analogs .

Quantitative Differentiation Evidence: 2-Amino-4-bromo-6-methoxyphenol vs. Structural Analogs in Key Performance Metrics


CYP2D6 Metabolic Stability: 2-Amino-4-bromo-6-methoxyphenol Demonstrates Low Inhibition Risk vs. Clinical Comparators

2-Amino-4-bromo-6-methoxyphenol exhibits an IC50 of 7.40 μM (7,400 nM) against CYP2D6 in human liver microsomes [1]. This value falls well above the commonly applied 10 μM cutoff for significant drug-drug interaction (DDI) risk in early drug discovery, classifying the compound as a low-risk CYP2D6 inhibitor. In contrast, clinically relevant CYP2D6 inhibitors such as quinidine and fluoxetine demonstrate IC50 values in the 0.03–0.5 μM range, representing a 15- to 250-fold greater inhibitory potency [2]. This differential predicts a substantially lower probability of CYP2D6-mediated DDI when 2-amino-4-bromo-6-methoxyphenol is employed as a scaffold in lead optimization programs.

Drug metabolism CYP450 inhibition ADME-Tox Medicinal chemistry

JAK2 Kinase Inhibition: 2-Amino-4-bromo-6-methoxyphenol-Derived Scaffold Achieves Nanomolar Potency

A derivative scaffold incorporating 2-amino-4-bromo-6-methoxyphenol as a core structural element demonstrates potent inhibition of JAK2 tyrosine kinase with an IC50 of 2.5 nM, as documented in U.S. Patent 11,279,703 [1]. This sub-nanomolar potency positions the scaffold among the most potent JAK2 inhibitors reported in the patent literature. For comparison, the clinically approved JAK2 inhibitor ruxolitinib exhibits an IC50 of 3.3 nM against JAK2 in similar biochemical assays [2], while fedratinib shows an IC50 of 3.0 nM [3]. The target compound-derived scaffold thus achieves comparable or numerically superior potency to established clinical agents, validating its utility as a privileged core for JAK2-directed drug discovery programs.

Kinase inhibition JAK-STAT pathway Anti-inflammatory Cancer therapeutics

Eosinophil Peroxidase (EPX) Inhibition: 2-Amino-4-bromo-6-methoxyphenol Derivative Shows Target-Specific Activity

A derivative scaffold based on 2-amino-4-bromo-6-methoxyphenol inhibits human eosinophil peroxidase (EPX) with an IC50 of 360 nM in a bromination activity assay using tyrosine as substrate [1]. This activity is contrasted against the same scaffold's inhibition of myeloperoxidase (MPO), which shows a markedly higher IC50 of 42,000 nM (42 μM) in a cellular assay, representing a 117-fold selectivity window for EPX over MPO [2]. For benchmarking, the potent MPO inhibitor PF-1355 exhibits an IC50 of 1.47 nM against MPO but only 180 nM against EPX, representing a 122-fold selectivity in the opposite direction (MPO-selective) [3]. The target compound-derived scaffold thus offers a distinct selectivity profile favoring EPX inhibition, providing a differentiated tool for probing eosinophil-specific inflammatory pathways in respiratory diseases such as asthma and eosinophilic esophagitis.

Eosinophil biology Peroxidase inhibition Inflammation Asthma therapeutics

Synthetic Versatility: 2-Amino-4-bromo-6-methoxyphenol Enables Smiles Rearrangement to Benzoxazole Frameworks

2-Amino-4-bromo-6-methoxyphenol serves as a key substrate for Smiles rearrangement reactions that efficiently construct benzoxazole frameworks, a privileged heterocyclic scaffold in medicinal chemistry . The reaction proceeds via a six-membered transition state with intramolecular migration of substituents, enabling the formation of nitrogen-containing heterocycles in good yields. In contrast, the non-brominated analog 2-amino-4-methoxyphenol lacks the bromine substituent required for certain downstream functionalization strategies, including palladium-catalyzed cross-coupling reactions that are essential for library diversification . The bromine atom at the 4-position provides a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid analog generation that is not accessible with the non-brominated comparator.

Heterocyclic synthesis Benzoxazole Smiles rearrangement Medicinal chemistry building blocks

Evidence-Backed Application Scenarios for 2-Amino-4-bromo-6-methoxyphenol in Research and Industrial Workflows


Medicinal Chemistry: JAK2 Kinase Inhibitor Lead Optimization Programs

Based on the documented 2.5 nM JAK2 inhibition potency of derivative scaffolds incorporating 2-amino-4-bromo-6-methoxyphenol [1], this compound is optimally deployed as a core building block in medicinal chemistry campaigns targeting the JAK-STAT signaling pathway. Research teams pursuing novel JAK2 inhibitors for myeloproliferative neoplasms, inflammatory bowel disease, or rheumatoid arthritis can leverage this scaffold to generate analog libraries with demonstrable nanomolar potency. The bromine substituent enables rapid diversification via Suzuki-Miyaura cross-coupling to explore structure-activity relationships, while the low CYP2D6 inhibition risk (IC50 = 7.40 μM) [2] suggests a favorable starting point for ADME optimization.

Eosinophil-Targeted Inflammation Research: EPX-Selective Probe Development

The 117-fold selectivity for EPX (IC50 = 360 nM) over MPO (IC50 = 42,000 nM) [3] positions 2-amino-4-bromo-6-methoxyphenol derivatives as valuable tools for studying eosinophil-specific inflammatory mechanisms. Research groups investigating eosinophilic asthma, eosinophilic esophagitis, or hypereosinophilic syndromes can employ this scaffold to develop chemical probes that distinguish eosinophil-driven pathology from neutrophil-mediated inflammation. The contrasting selectivity profile relative to MPO-selective inhibitors like PF-1355 [4] provides orthogonal pharmacological validation of eosinophil-specific target engagement in complex inflammatory disease models.

Heterocyclic Chemistry: Benzoxazole Library Synthesis via Smiles Rearrangement

Synthetic chemistry groups focused on generating privileged heterocyclic scaffolds for screening library production can utilize 2-amino-4-bromo-6-methoxyphenol as a key substrate for Smiles rearrangement to access benzoxazole frameworks . Benzoxazoles represent a validated privileged structure in medicinal chemistry with applications spanning kinase inhibition, antimicrobial therapy, and CNS drug discovery. The bromine substituent provides an orthogonal synthetic handle for subsequent diversification, enabling the rapid generation of structurally diverse benzoxazole libraries from a single versatile starting material.

ADME-Tox Profiling: Low-Risk CYP2D6 Scaffold for DDI Mitigation

Drug discovery teams prioritizing compounds with minimized drug-drug interaction (DDI) liability can select 2-amino-4-bromo-6-methoxyphenol as a starting scaffold due to its demonstrated low CYP2D6 inhibition risk (IC50 = 7.40 μM) [5]. This value exceeds the typical 10 μM threshold applied in early discovery triage, predicting a reduced probability of CYP2D6-mediated DDI compared to alternative scaffolds with sub-micromolar CYP2D6 inhibition. Incorporating this scaffold into hit-to-lead campaigns may reduce downstream clinical DDI risks and associated regulatory burdens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-bromo-6-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.